tert-Butyl (5-ethynylpyridin-2-yl)carbamate
Overview
Description
“tert-Butyl (5-ethynylpyridin-2-yl)carbamate” is a chemical compound . It is also known as “(5-Ethynyl-pyridin-2-yl)-carbamic acid tert-butyl ester” and "Carbamic acid, N-(5-ethynyl-2-pyridinyl)-, 1,1-dimethylethyl ester" .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of tert-butyl isocyanate with a suitable acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The crude product is then purified by recrystallization to obtain the final compound.Molecular Structure Analysis
The molecular formula of “this compound” is C12H14N2O2 . The molecular weight is 218.25 .Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. These properties include solubility, boiling and melting points, and stability under various conditions.Scientific Research Applications
Isomorphous Crystal Structures
The study by Baillargeon et al. (2017) contributes to the understanding of isomorphous crystal structures involving chlorodiacetylene and iododiacetylene derivatives, including tert-Butyl (5-chloropenta-2,4-diyn-1-yl)carbamate. This research highlights the role of simultaneous hydrogen and halogen bonds in carbonyl groups, providing a foundation for further exploration of similar compounds' crystallographic properties (Baillargeon et al., 2017).
Asymmetric Synthesis for Protease Inhibitors
Ghosh et al. (2017) describe the highly stereoselective asymmetric aldol routes to produce tert-Butyl-2-(3,5-difluorophenyl)-1-oxiran-2-yl)ethyl)carbamates. These intermediates are essential for the construction of novel protease inhibitors, showcasing the compound's versatility in medicinal chemistry (Ghosh, Cárdenas, & Brindisi, 2017).
Hydrogen Bond Interplay in Carbamate Derivatives
Das et al. (2016) synthesized two carbamate derivatives, demonstrating the interplay of strong and weak hydrogen bonds. Their work provides insights into how carbamate derivatives, including those similar to tert-Butyl (5-ethynylpyridin-2-yl)carbamate, assemble into three-dimensional architectures through hydrogen bonding, enriching the understanding of molecular assembly and design (Das et al., 2016).
Photoredox-Catalyzed Amination
Wang et al. (2022) reported on the photoredox-catalyzed amination of o-hydroxyarylenaminones using tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, demonstrating a novel cascade pathway for synthesizing 3-aminochromones. This highlights the potential of this compound derivatives in photocatalyzed synthetic applications, offering routes to diverse amino pyrimidines (Wang et al., 2022).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-(5-ethynylpyridin-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-5-9-6-7-10(13-8-9)14-11(15)16-12(2,3)4/h1,6-8H,2-4H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEAKLPROMKGPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C=C1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30729136 | |
Record name | tert-Butyl (5-ethynylpyridin-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30729136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
832698-01-8 | |
Record name | tert-Butyl (5-ethynylpyridin-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30729136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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